- Synthesis of diverse analogues of Oenostacin and their antibacterial activitiesBioorganic & Medicinal Chemistry, 2007, 15(1), 518-525,
Cas no 90-50-6 (3,4,5-Trimethoxycinnamic acid)

3,4,5-Trimethoxycinnamic acid structure
商品名:3,4,5-Trimethoxycinnamic acid
3,4,5-Trimethoxycinnamic acid 化学的及び物理的性質
名前と識別子
-
- 3,4,5-Trimethoxycinnamic acid
- 3,4,5-Trimethoxycinnamic
- (2E)-3-(3,4,5-Trimethoxyphenyl)acrylic acid
- 3-(3,4,5-trimethoxyphenyl)-2-Propenoic acid
- (TriMethylsilyl)ethynyllithiuM
- 3,4,5-trimethoxy-cinnamicaci
- 3,4,5-Trimethoxyzimtsure
- 5-TriMethoxycinnaMic acid
- o-methylsinapicacid
- RARECHEM BK HC T328
- TRIMETHOXYCINNAMICACID
- Cinnamic acid, 3,4,5-trimethoxy- (6CI,7CI,8CI)
- 3,4,5-Trimethoxyphenylacrylic acid
- 3-(3,4,5-Trimethoxyphenyl)propenoic acid
- NSC66175
- 3-(3,4,5-Trimethoxyphenyl)-2-propenoicacid
- O-Methylsinapic acid
- Trimethoxycinnamic acid
- 3-(3,4,5-trimethoxyphenyl)acrylic acid
- SINAPIC ACID METHYL ETHER
- 3,4,5-Trimethoxy cinnamic acid
- 2-Propenoic acid, 3-(3,4,5-trimethoxyphenyl)-
- (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid
- 2-Propenoic acid, 3-(3,4,5-trimethoxyphenyl)-, (2E)-
- Cinnamic acid, 3,4,5-trimethoxy-
- 3,4,5-Trimethoxy-trans-cinnamic acid
- SR-01000773278-2
- 3,4,5-Trimethoxyphenylacrylate
- 3, 4, 5-Trimethoxycinnamic Acid
- 3,4,5-trimethoxykanelsyre
- EN300-16919
- Cinnamic acid,4,5-trimethoxy-
- AC-16693
- HMS2232E22
- HY-W012123
- NCGC00095563-02
- T1104
- W-100329
- F3284-8534
- Spectrum5_000448
- BRN 1537834
- NSC-66175
- MLS002207275
- 3,4,5-Trimethoxycinnamic acid (TMCA)
- AC-24565
- 3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid
- 90-50-6
- 3,4,5-Trimethoxycinnamic acid, 97%
- 3-(3,5-Trimethoxyphenyl)-2-propenoic acid
- AS-871/13102032
- 3,4,5-Trimethoxycinnamic acid, analytical reference material
- 646E4CC1-F441-40D8-B1BB-87A43D1B3600
- C9096D920O
- (e)-3,4,5-trimethoxycinnamic acid
- MLS000757621
- AS-11999
- CHEBI:566519
- Cinnamic acid, 3,4,5-trimethoxy-, (E)-
- 3,4,5-Trimethoxy cinnamate
- 3,5-Trimethoxycinnamic acid
- BS-4465
- 2-Propenoic acid,4,5-trimethoxyphenyl)-
- 20329-98-0
- AC-34784
- SDCCGMLS-0066950.P001
- bmse010224
- BBL011951
- UNII-C9096D920O
- LS-54183
- STK500969
- BDBM232204
- Q30061098
- CS-W012839
- 3,4,5-Trimethoxycinnamic acid, predominantly trans
- HMS3886I07
- 2-10-00-00354 (Beilstein Handbook Reference)
- 3,4,5-Trimethoxybenzeneacrylic acid
- AKOS000120453
- s4961
- (E)-3-(3,4,5-trimethoxyphenyl) acrylic acid
- DTXSID701298647
- MFCD00004388
- SPECTRUM290032
- EN300-832999
- SMR000371917
- (2E)-3-(3,4,5-Trimethoxyphenyl)-2-propenoic acid
- (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid
- CCG-39479
- trans-3,4,5-Trimethoxycinnamic acid
- (E)-3-(3,4,5-trimethoxyphenyl)acrylicacid
- NSC 66175
- BSPBio_002796
- EINECS 201-999-8
- O-Methylsinapate
- SR-01000773278
- BRD-K63758740-001-02-3
- Z2315575393
- CHEMBL501235
- 2-Propenoic acid, 3-(3,4,5-trimethoxyphenyl)-, (E)-
- NCGC00095563-01
- SCHEMBL207441
- (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid
- 3,4,5-Trimethoxycinnamic acid, pred. trans
- 3-(3,4,5-Trimethoxyphenyl)-2-propenoic acid (ACI)
- Cinnamic acid, 3,4,5-trimethoxy- (6CI, 7CI, 8CI)
- HMS3369C15
- KBio2_002453
- KBio2_005021
- SB67308
- KBio2_007589
- NS00076822
- Epitope ID:119693
- KBioGR_002068
- KBioSS_002460
- Spectrum_001918
- FT-0614169
- YTFVRYKNXDADBI-UHFFFAOYSA-N
- SPBio_002049
- 3,4,5-trimethoxyl cinnamic acid
- Spectrum2_001955
- DTXSID7059010
- Spectrum3_001258
- Spectrum4_001714
- AKOS025243273
- Q27225774
- KBio3_002296
- SY112388
- NS00039362
- ALBB-007558
- 1ST2650
- CHEBI:228320
- A10221
- DA-60204
-
- MDL: MFCD00004388
- インチ: 1S/C12H14O5/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3/h4-7H,1-3H3,(H,13,14)
- InChIKey: YTFVRYKNXDADBI-UHFFFAOYSA-N
- ほほえんだ: O=C(C=CC1C=C(OC)C(OC)=C(OC)C=1)O
- BRN: 153783
計算された属性
- せいみつぶんしりょう: 238.08400
- どういたいしつりょう: 238.084124
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 262
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 65
- 疎水性パラメータ計算基準値(XlogP): 1.4
- ひょうめんでんか: 0
- ぶんしりょう: 238.24
じっけんとくせい
- 色と性状: White cryst.
- 密度みつど: 1.1416 (rough estimate)
- ゆうかいてん: 125-127 °C (lit.)
- ふってん: 396.4℃ at 760 mmHg
- フラッシュポイント: 151.5℃
- 屈折率: 1.4571 (estimate)
- ようかいど: 3040 mg/L @ 25 °C (est)
- PSA: 64.99000
- LogP: 1.81020
- ようかいせい: 熱水とトリクロロメタンに可溶である。
3,4,5-Trimethoxycinnamic acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:2
- セキュリティの説明: S24/25
- RTECS番号:GE0722000
-
危険物標識:
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- TSCA:Yes
3,4,5-Trimethoxycinnamic acid 税関データ
- 税関コード:2916399090
- 税関データ:
中国税関コード:
2916399090概要:
29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
要約:
29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
3,4,5-Trimethoxycinnamic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T896038-50g |
3,4,5-Trimethoxycinnamic Acid |
90-50-6 | 50g |
75.00 | 2021-07-16 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046492-25g |
3,4,5-Trimethoxycinnamic acid |
90-50-6 | 98% | 25g |
¥57.00 | 2024-04-26 | |
Fluorochem | 228036-1g |
3,4,5-Trimethoxycinnamic acid |
90-50-6 | 95% | 1g |
£10.00 | 2022-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2983-100 mg |
3,4,5-Trimethoxycinnamic acid |
90-50-6 | 99.19% | 100MG |
¥440.00 | 2022-04-26 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T100657-5g |
3,4,5-Trimethoxycinnamic acid |
90-50-6 | 99% | 5g |
¥29.90 | 2023-09-01 | |
eNovation Chemicals LLC | D518701-100g |
3,4,5-TriMethoxycinnaMic acid |
90-50-6 | 97% | 100g |
$315 | 2024-05-24 | |
S e l l e c k ZHONG GUO | S4961-25mg |
3,4,5-Trimethoxycinnamic acid |
90-50-6 | 99.69% | 25mg |
¥794.75 | 2023-09-15 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002597-5g |
3,4,5-Trimethoxycinnamic acid |
90-50-6 | 99% | 5g |
¥28 | 2024-05-21 | |
MedChemExpress | HY-W012123-10mM*1mLinDMSO |
3,4,5-Trimethoxycinnamic acid |
90-50-6 | 99.22% | 10mM*1mLinDMSO |
¥550 | 2022-05-18 | |
Fluorochem | 228036-500g |
3,4,5-Trimethoxycinnamic acid |
90-50-6 | 95% | 500g |
£191.00 | 2022-02-28 |
3,4,5-Trimethoxycinnamic acid 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Sodium hydroxide ; rt
リファレンス
- Excavating precursors from the traditional Chinese herb Polygala tenuifolia and Gastrodia elata: synthesis, anticonvulsant activity evaluation of 3,4,5-trimethoxycinnamic acid (TMCA) ester derivativesBioorganic Chemistry, 2019, 88,,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 30 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; rt; rt → reflux; 5 h, reflux
3.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 30 min, rt
4.1 Catalysts: Piperidine Solvents: Pyridine ; 3 h, 50 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; rt; rt → reflux; 5 h, reflux
3.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 30 min, rt
4.1 Catalysts: Piperidine Solvents: Pyridine ; 3 h, 50 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5
リファレンス
- Synthesis of biphenyl compoundsYunnan Daxue Xuebao, 2006, 28(5), 425-431,
ごうせいかいろ 4
はんのうじょうけん
リファレンス
- Chemical investigation of flavonoid constituents of Zanthoxylum ovalifolium (Wt) (N. O. Rutaceae)Acta Ciencia Indica, 1988, 14(2), 143-6,
ごうせいかいろ 5
ごうせいかいろ 6
はんのうじょうけん
1.1 Catalysts: Pyridine , Piperidine Solvents: Toluene ; 24 h, 180 °C
2.1 Reagents: Sodium hydroxide ; rt
2.1 Reagents: Sodium hydroxide ; rt
リファレンス
- Excavating precursors from the traditional Chinese herb Polygala tenuifolia and Gastrodia elata: synthesis, anticonvulsant activity evaluation of 3,4,5-trimethoxycinnamic acid (TMCA) ester derivativesBioorganic Chemistry, 2019, 88,,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; rt; rt → reflux; 5 h, reflux
2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 30 min, rt
3.1 Catalysts: Piperidine Solvents: Pyridine ; 3 h, 50 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5
2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 30 min, rt
3.1 Catalysts: Piperidine Solvents: Pyridine ; 3 h, 50 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5
リファレンス
- Synthesis of biphenyl compoundsYunnan Daxue Xuebao, 2006, 28(5), 425-431,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Piperidine Solvents: Acetic acid ; 8 min, 130 °C
リファレンス
- One-pot two-step synthesis of 4-vinylphenols from 4-hydroxy substituted benzaldehydes under microwave irradiation: a new perspective on the classical Knoevenagel-Doebner reactionTetrahedron, 2007, 63(4), 960-965,
ごうせいかいろ 9
はんのうじょうけん
1.1 Solvents: Water ; 45 min, 60 °C; 60 °C → rt
リファレンス
- Aqueous Extract of Acacia concinna Pods: An Efficient Surfactant Type Catalyst for Synthesis of 3-Carboxycoumarins and Cinnamic Acids via Knoevenagel CondensationACS Sustainable Chemistry & Engineering, 2013, 1(8), 929-936,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 10 min, 5 °C; 5 °C → 25 °C; 8 h, 25 °C → reflux
1.2 Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 3 h, reflux
1.4 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; acidified
1.2 Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 3 h, reflux
1.4 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; acidified
リファレンス
- Copper/silver-mediated decarboxylative trifluoromethylation of α,β-unsaturated carboxylic acids with CF3SO2NaSynthesis, 2014, 46(5), 607-612,
ごうせいかいろ 11
ごうせいかいろ 12
はんのうじょうけん
1.1 Solvents: 1-Butanol ; 1.5 - 3 h, reflux
リファレンス
- Competitive formation of β-amino acids, propenoic, and ylidenemalonic acids by the Rodionov reaction from malonic acid, aldehydes, and ammonium acetate in alcoholic mediumRussian Journal of General Chemistry, 2005, 75(7), 1113-1124,
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ; 0.5 h, cooled; 1 h, rt; rt → 60 °C; 2 h, 60 °C; 75 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled; < 10 °C
2.1 Reagents: Pyridine Catalysts: Piperidine ; 2 h, 90 °C; 90 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled; < 10 °C
2.1 Reagents: Pyridine Catalysts: Piperidine ; 2 h, 90 °C; 90 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
- Preparation of 3,4,5-trimethoxycinnamic acidZhongguo Yiyao Gongye Zazhi, 2007, 38(11), 761-762,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt; 30 min, rt
1.2 rt; rt → 60 °C; 2 h, 60 °C
1.3 Reagents: Water
2.1 Reagents: Phosphorus oxychloride ; 0.5 h, cooled; 1 h, rt; rt → 60 °C; 2 h, 60 °C; 75 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled; < 10 °C
3.1 Reagents: Pyridine Catalysts: Piperidine ; 2 h, 90 °C; 90 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Water
1.2 rt; rt → 60 °C; 2 h, 60 °C
1.3 Reagents: Water
2.1 Reagents: Phosphorus oxychloride ; 0.5 h, cooled; 1 h, rt; rt → 60 °C; 2 h, 60 °C; 75 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled; < 10 °C
3.1 Reagents: Pyridine Catalysts: Piperidine ; 2 h, 90 °C; 90 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
- Preparation of 3,4,5-trimethoxycinnamic acidZhongguo Yiyao Gongye Zazhi, 2007, 38(11), 761-762,
ごうせいかいろ 15
はんのうじょうけん
1.1 Solvents: Benzene ; 70 °C
1.2 Reagents: Sodium hydroxide Solvents: Methanol , Dichloromethane
1.2 Reagents: Sodium hydroxide Solvents: Methanol , Dichloromethane
リファレンス
- Cinnamides as selective small-molecule inhibitors of a cellular model of breast cancer stem cellsBioorganic & Medicinal Chemistry Letters, 2013, 23(6), 1834-1838,
ごうせいかいろ 16
はんのうじょうけん
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 30 min, rt
2.1 Catalysts: Piperidine Solvents: Pyridine ; 3 h, 50 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5
2.1 Catalysts: Piperidine Solvents: Pyridine ; 3 h, 50 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5
リファレンス
- Synthesis of biphenyl compoundsYunnan Daxue Xuebao, 2006, 28(5), 425-431,
ごうせいかいろ 17
はんのうじょうけん
1.1 Reagents: Piperidine Solvents: Pyridine ; 3 h, reflux; 10 min, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h
リファレンス
- Synthesis and pharmacological activities of 4-aryl-3,4-dihydrocoumarin derivativesZhongguo Yaowu Huaxue Zazhi, 2011, 21(1), 19-24,
ごうせいかいろ 18
はんのうじょうけん
1.1 Catalysts: Ethylenediamine , Carbon nitride Solvents: Toluene ; 105 °C
リファレンス
- Pore size engineering of hexagonal mesoporous carbon nitride (HMCN) for high catalytic performance in the synthesis of α, β-unsaturated acid and its derivativesApplied Surface Science, 2019, 463, 481-491,
3,4,5-Trimethoxycinnamic acid Raw materials
- Methyl 3,4,5-trimethoxybenzoate
- propanedioic acid
- (Ethoxycarbonylmethyl)triphenylphosphonium Bromide
- 2,2-dimethyl-1,3-dioxane-4,6-dione
- Pyrogallol
- Triethyl phosphonoacetate
- Ammonium acetate
- Gallic acid
- 2,3,4-Trimethoxybenzaldehyde
- Methyl 3,4,5-Trimethoxycinnamate (>85%)
- ethyl 2-(triphenyl-λ?-phosphanylidene)acetate
- 3,4,5-Trimethoxybenzaldehyde
- 2-Propenal,3-(3,4,5-trimethoxyphenyl)-
- 3,4,5-Trimethoxybenzyl Alcohol
- 1,2,3-Trimethoxybenzene
3,4,5-Trimethoxycinnamic acid Preparation Products
3,4,5-Trimethoxycinnamic acid 関連文献
-
1. Phenolic composition of 91 Australian apple varieties: towards understanding their health attributesCatherine P. Bondonno,Nicola P. Bondonno,Sujata Shinde,Armaghan Shafaei,Mary C. Boyce,Ewald Swinny,Steele R. Jacob,Kevin Lacey,Richard J. Woodman,Kevin D. Croft,Michael J. Considine,Jonathan M. Hodgson Food Funct. 2020 11 7115
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E. R. Brú,C. G. Barroso,R. Cela,J. A. Pérez-Bustamante Analyst 1996 121 297
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Rebecca R. Chao,James J. De Voss,Stephen G. Bell RSC Adv. 2016 6 55286
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Ahmed Kamal,Anver Basha Shaik,Sowjanya Polepalli,Vangala Santosh Reddy,G. Bharath Kumar,Soma Gupta,K. V. S. Rama Krishna,Ananthamurthy Nagabhushana,Rakesh K. Mishra,Nishant Jain Org. Biomol. Chem. 2014 12 7993
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Rémy Bertrand Teponno,Souvik Kusari,Michael Spiteller Nat. Prod. Rep. 2016 33 1044
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Michael?N. Clifford,Indu B. Jaganath,Iziar A. Ludwig,Alan Crozier Nat. Prod. Rep. 2017 34 1391
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Leopoldo F. M. Machado,Neil Dixon Chem. Commun. 2016 52 11402
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Ralph Mazitschek,Axel Huwe,Athanassios Giannis Org. Biomol. Chem. 2005 3 2150
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Dong-Dong Luo,Kai Peng,Jia-Yu Yang,Pawinee Piyachaturawat,Witchuda Saengsawang,Lei Ao,Wan-Zhou Zhao,Yu Tang,Sheng-Biao Wan RSC Adv. 2018 8 29548
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Qingqing Song,Yuelin Song,Na Zhang,Jun Li,Yong Jiang,Kerong Zhang,Qian Zhang,Pengfei Tu RSC Adv. 2015 5 57372
関連分類
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Coumaric acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Hydroxycinnamic acids and derivatives Coumaric acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
90-50-6 (3,4,5-Trimethoxycinnamic acid) 関連製品
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- 537-73-5(Isoferulic acid)
- 33130-03-9(2,3,4-Trimethoxycinnamic Acid)
- 24276-84-4(Ferulic acid sodium)
- 16909-11-8(3,5-Dimethoxycinnamic acid)
- 537-98-4((E)-Ferulic acid)
- 6099-04-3(3-Methoxycinnamic acid)
- 2316-26-9(3,4-Dimethoxycinnamic acid)
- 24160-53-0(2,4,5-Trimethoxycinnamic acid)
- 1135-24-6(Ferulic acid)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:90-50-6)3,4,5-TRIMETHOXYCINNAMIC ACID

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ